molecular formula C17H18O2 B1437932 3,5-Dimethyl-4-[(2-methylphenyl)methoxy]benzaldehyde CAS No. 1039819-99-2

3,5-Dimethyl-4-[(2-methylphenyl)methoxy]benzaldehyde

Cat. No.: B1437932
CAS No.: 1039819-99-2
M. Wt: 254.32 g/mol
InChI Key: CKVOMWJCRSXXOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Dimethyl-4-[(2-methylphenyl)methoxy]benzaldehyde is an organic compound with the empirical formula C17H18O2 and a molecular weight of 254.32 g/mol . It is a benzaldehyde derivative characterized by the presence of two methyl groups and a methoxy group attached to a benzene ring. This compound is often used in chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-[(2-methylphenyl)methoxy]benzaldehyde typically involves the reaction of 3,5-dimethylbenzaldehyde with 2-methylphenol in the presence of a suitable catalyst. The reaction conditions often include:

    Solvent: Commonly used solvents include ethanol or methanol.

    Catalyst: Acidic catalysts such as sulfuric acid or hydrochloric acid.

    Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

    Reaction Time: The reaction time can vary but typically ranges from 4 to 8 hours.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-[(2-methylphenyl)methoxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products

    Oxidation: 3,5-Dimethyl-4-[(2-methylphenyl)methoxy]benzoic acid.

    Reduction: 3,5-Dimethyl-4-[(2-methylphenyl)methoxy]benzyl alcohol.

    Substitution: Products vary depending on the nucleophile used.

Scientific Research Applications

3,5-Dimethyl-4-[(2-methylphenyl)methoxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-[(2-methylphenyl)methoxy]benzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The methoxy and aldehyde groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylbenzaldehyde: Lacks the methoxy group, resulting in different chemical reactivity and applications.

    4-Methoxybenzaldehyde: Lacks the dimethyl groups, affecting its physical and chemical properties.

    2-Methylbenzaldehyde: Lacks the methoxy and additional methyl groups, leading to different reactivity.

Uniqueness

3,5-Dimethyl-4-[(2-methylphenyl)methoxy]benzaldehyde is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications.

Properties

IUPAC Name

3,5-dimethyl-4-[(2-methylphenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c1-12-6-4-5-7-16(12)11-19-17-13(2)8-15(10-18)9-14(17)3/h4-10H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVOMWJCRSXXOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dimethyl-4-[(2-methylphenyl)methoxy]benzaldehyde
Reactant of Route 2
Reactant of Route 2
3,5-Dimethyl-4-[(2-methylphenyl)methoxy]benzaldehyde
Reactant of Route 3
Reactant of Route 3
3,5-Dimethyl-4-[(2-methylphenyl)methoxy]benzaldehyde
Reactant of Route 4
Reactant of Route 4
3,5-Dimethyl-4-[(2-methylphenyl)methoxy]benzaldehyde
Reactant of Route 5
Reactant of Route 5
3,5-Dimethyl-4-[(2-methylphenyl)methoxy]benzaldehyde
Reactant of Route 6
Reactant of Route 6
3,5-Dimethyl-4-[(2-methylphenyl)methoxy]benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.